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molecular formula C13H23NO4 B071292 Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 175213-46-4

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B071292
M. Wt: 257.33 g/mol
InChI Key: ADFSCQGCEAKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427631B2

Procedure details

tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (3.6 g, 14 mmol) and 10% Pd/C moistered with water (0.8 g) was mixed in MeOH (75 mL) and stirred under H2 (1 atm) for 4 h. The mixture was filtered through Celite and concentrated to give the title compound (3.6 g, 99%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH:4]=[C:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1.O>CO.[Pd]>[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH:5]1[CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:16])([CH3:15])[CH3:17])=[O:12])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC(C=C1CCN(CC1)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under H2 (1 atm) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CC1CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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